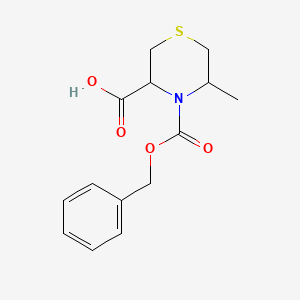
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid (MPTC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. MPTC is a thiomorpholine derivative that is used as a building block for the synthesis of various compounds.
Aplicaciones Científicas De Investigación
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. One of the key areas of research is in the development of new drugs for the treatment of various diseases. This compound has been found to exhibit potent antitumor activity, making it a promising candidate for the development of anticancer drugs. It has also been shown to possess anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases such as rheumatoid arthritis.
Mecanismo De Acción
The mechanism of action of 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of diseases. This compound has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in the regulation of gene expression. It has also been shown to interfere with the activity of certain signaling pathways that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. It has also been shown to inhibit the migration and invasion of cancer cells, which is important in preventing the spread of cancer to other parts of the body. In addition, this compound has been found to possess anti-inflammatory properties, which could be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid in lab experiments is its potent antitumor activity, which makes it a promising candidate for the development of anticancer drugs. It is also relatively easy to synthesize in the lab, making it readily available for research purposes. However, there are also some limitations associated with the use of this compound in lab experiments. For example, it can be toxic to normal cells at high concentrations, which could limit its use in clinical settings. In addition, the mechanism of action of this compound is not fully understood, which could make it difficult to develop drugs based on its properties.
Direcciones Futuras
There are several future directions for research on 5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid. One area of research is the development of new drugs for the treatment of cancer and other diseases based on the properties of this compound. Another area of research is the investigation of the mechanism of action of this compound, which could provide insights into its potential therapeutic applications. Finally, there is also a need for further studies on the toxicity and safety of this compound, which could help to determine its suitability for use in clinical settings.
Conclusion:
In conclusion, this compound is a thiomorpholine derivative that has gained significant attention in the field of scientific research due to its unique properties and potential applications. It is a promising candidate for the development of new drugs for the treatment of cancer and other diseases, and its mechanism of action is still being investigated. While there are some limitations associated with the use of this compound in lab experiments, its potential benefits make it an important area of research for the future.
Métodos De Síntesis
5-Methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 4-phenylmethoxycarbonylthiomorpholine with methyl iodide in the presence of a base such as potassium carbonate. The resulting product is then subjected to further reactions to obtain this compound in high yield and purity. The synthesis of this compound is a complex process that requires expertise and careful handling of chemicals.
Propiedades
IUPAC Name |
5-methyl-4-phenylmethoxycarbonylthiomorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4S/c1-10-8-20-9-12(13(16)17)15(10)14(18)19-7-11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTBJCUTSHGZJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CSCC(N1C(=O)OCC2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2459954.png)
![3-(4-methoxybenzyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)
![6-(cinnamylthio)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2459958.png)
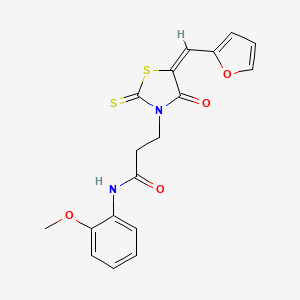
![3-(phenylthio)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)propanamide](/img/structure/B2459960.png)
![N-(4-methoxyphenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2459961.png)
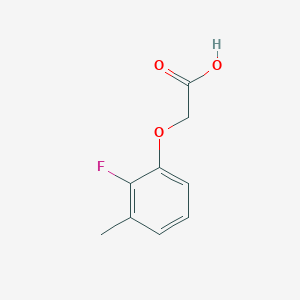
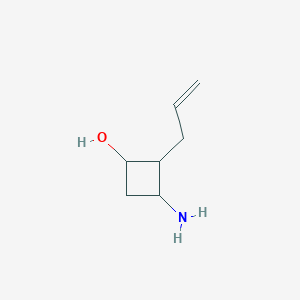

![N,N'-[(4-Acetamido-6-methoxy-1,3-phenylene)bis(methylene)]bis(2-chloroacetamide)](/img/structure/B2459967.png)
![2-(7-(2-fluorobenzyl)-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetamide](/img/structure/B2459969.png)

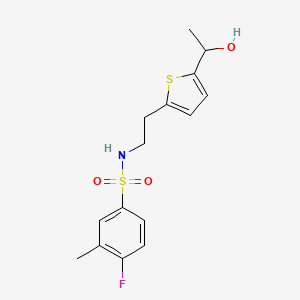
![3-((4-chlorophenyl)sulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2459974.png)